molecular formula C15H12FN3S B5811969 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine

Katalognummer B5811969
Molekulargewicht: 285.3 g/mol
InChI-Schlüssel: QCTBVWVRWRDDKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine, also known as FLT3 inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications in cancer treatment. FLT3 inhibitor is a potent inhibitor of FLT3, a receptor tyrosine kinase that is commonly overexpressed in acute myeloid leukemia (AML) and other hematological malignancies.

Wirkmechanismus

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine inhibitor works by inhibiting the activity of this compound, a receptor tyrosine kinase that is commonly overexpressed in AML and other hematological malignancies. This compound plays a critical role in the survival and proliferation of AML cells, and its inhibition can induce apoptosis and inhibit proliferation of AML cells.
Biochemical and physiological effects:
This compound inhibitor has been shown to induce apoptosis and inhibit proliferation of AML cells, both in vitro and in vivo. This compound inhibitor has also been shown to enhance the efficacy of chemotherapy and reduce the risk of relapse in AML patients. This compound inhibitor has minimal toxicity and side effects, making it a promising therapeutic agent for AML and other hematological malignancies.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine inhibitor is a potent and specific inhibitor of this compound, making it an ideal tool for studying the role of this compound in AML and other hematological malignancies. This compound inhibitor has minimal toxicity and side effects, making it a safe and reliable tool for in vitro and in vivo experiments. However, this compound inhibitor has limited efficacy in patients with this compound mutations, and its effectiveness may be limited in patients with other genetic mutations.

Zukünftige Richtungen

For N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine inhibitor include the development of more potent and specific this compound inhibitors, the identification of biomarkers for patient selection, and the combination of this compound inhibitor with other targeted therapies or immunotherapies. This compound inhibitor may also have potential applications in other cancers and diseases where this compound is overexpressed or mutated. Overall, this compound inhibitor represents a promising therapeutic agent for the treatment of AML and other hematological malignancies, and further research is needed to fully realize its potential.

Synthesemethoden

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine inhibitor involves several steps, including the synthesis of 4-(4-fluorophenyl)-1,3-thiazol-2-amine and 5-methyl-2-pyridinecarboxaldehyde, followed by the condensation reaction between the two compounds. The resulting product is then purified through various chromatography techniques to obtain the final product.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that this compound inhibitor can induce apoptosis and inhibit proliferation of AML cells, both in vitro and in vivo. This compound inhibitor has also been shown to enhance the efficacy of chemotherapy and reduce the risk of relapse in AML patients.

Eigenschaften

IUPAC Name

4-(4-fluorophenyl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3S/c1-10-2-7-14(17-8-10)19-15-18-13(9-20-15)11-3-5-12(16)6-4-11/h2-9H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTBVWVRWRDDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203910
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.